molecular formula C12H16BrNO B1452964 2-bromo-N-(4-methylbenzyl)butanamide CAS No. 1242932-32-6

2-bromo-N-(4-methylbenzyl)butanamide

Cat. No. B1452964
CAS RN: 1242932-32-6
M. Wt: 270.17 g/mol
InChI Key: JKZYIOVUUVVREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-methylbenzyl)butanamide is a chemical compound with the empirical formula C12H16BrNO . Its molecular weight is 270.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(C(Br)CC)NCC(C=C1)=CC=C1C . The InChI representation is 1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid . It is classified as a combustible solid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Phthalocyaninatozinc(II) Complexes : N-Butyl-N-(4,5-dicyano-2-methylbenzyl)butanamide, a compound related to 2-bromo-N-(4-methylbenzyl)butanamide, was synthesized and used to create zinc(II) phthalocyanine complexes. These complexes, after reduction, were converted into cationic dyes, highlighting the potential for developing new materials and dyes using similar chemical structures (Gauna, Monsalvo, & Awruch, 2009).

  • Thermal Decomposition of Methylbenzyl Radicals : The thermal decomposition of methylbenzyl radicals, derived from compounds like α-bromo-ortho-xylenes, was studied in detail. This research is crucial for understanding the behavior of similar structures in high-temperature environments, potentially applicable in material science and engineering (Fernandes, Gebert, & Hippler, 2002).

  • Liquid-phase Oxidation of Methylbenzenes : The liquid-phase oxidation of methylbenzenes, related to this compound, was studied, leading to the production of benzyl acetates and benzaldehydes. This study is significant for the chemical industry, especially in the synthesis of fine chemicals and intermediates (Okada & Kamiya, 1981).

  • Kinetics of Formation and Decomposition of Substituted Pyrrolidin-2-ones : The study of chemical behavior of substituted butanamides, akin to this compound, in aqueous solutions provided insights into the kinetics and mechanisms of their reactions. Such research is vital for understanding the behavior of similar compounds in pharmaceutical and chemical synthesis (Sedlák et al., 2002).

Biological and Medicinal Applications

  • Photodynamic Therapy Application : A study on zinc phthalocyanine derivatives, related to this compound, highlighted their use in photodynamic therapy for cancer treatment. This research indicates the potential of similar compounds in developing new cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

  • Antibacterial Studies of Silver(I) and Gold(I) Complexes : Non-functionalized and nitrile-functionalized bis-benzimidazolium salts, akin to this compound, and their silver(I) and gold(I) complexes were studied for antibacterial properties. These findings are significant for developing new antimicrobial agents (Haziz et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-N-butylbenzamide, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-bromo-N-[(4-methylphenyl)methyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14-8-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZYIOVUUVVREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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